
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods. For instance, the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation has been shown to be efficient and convenient .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects . Additionally, thiadiazole compounds can modulate the GABAA pathway, preventing neurons from firing excessively and exhibiting anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its antibacterial and antioxidant properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various biologically active compounds, including acetazolamide and methazolamide.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and antimicrobial activities.
Uniqueness: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
59994-99-9 |
|---|---|
Molekularformel |
C9H9N3OS |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-6-10-12-14-9/h2-6,11H,1H3 |
InChI-Schlüssel |
FURYNRFFWASKSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


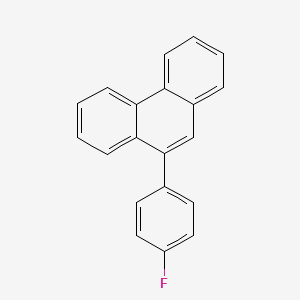
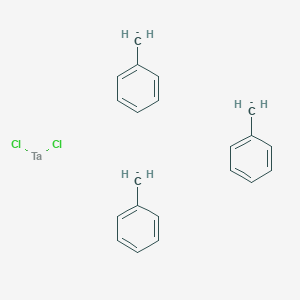
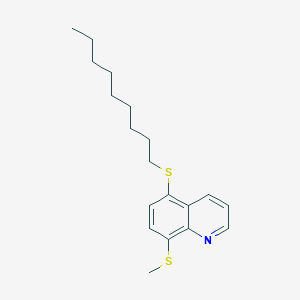

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
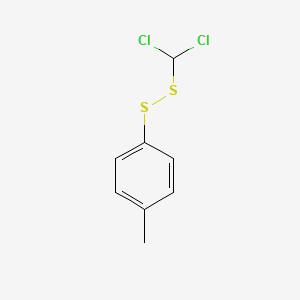
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
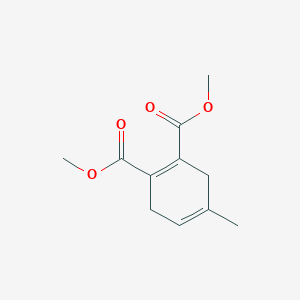

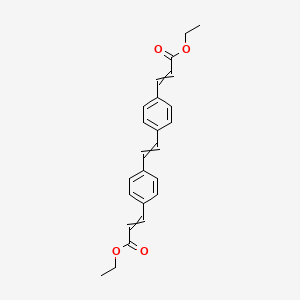
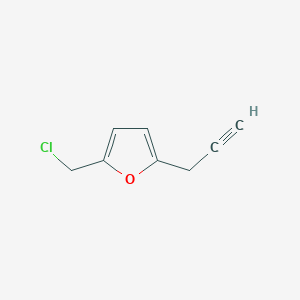
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
